4,5-Methylenedithio-1,3-dithiole-2-thione
Overview
Description
4,5-Methylenedithio-1,3-dithiole-2-thione is a heterocyclic compound with the molecular formula C4H2S5 and a molecular weight of 210.36 g/mol . It is known for its unique structure, which includes a dithiole ring fused with a thione group. This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science.
Mechanism of Action
Target of Action
It’s known that this compound is a synthetic building block for the preparation of organic solids with exciting physical properties .
Mode of Action
It’s known that this compound is used as a precursor to bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF), the parent compound of many superconducting radical cation salts .
Biochemical Pathways
It’s known that this compound can be transformed in a unique oxidative polymerization process to polymeric, vinylogous tetrathiafulvalenes .
Pharmacokinetics
It’s known that this compound is an off-white, crystalline solid .
Result of Action
It’s known that this compound has been employed extensively for the preparation of metal chelate complexes with the ligand 2-oxo-1,3-dithiole-4,5-dithiolate (dmid) .
Action Environment
It’s known that this compound has a melting point of 181 °c (decomposition) .
Biochemical Analysis
Biochemical Properties
It is known that it is used as a synthetic building block for the preparation of organic solids .
Molecular Mechanism
It is known that it can be used to prepare other compounds, such as bis(ethylene-dithio)tetrathiafulvalene .
Temporal Effects in Laboratory Settings
In laboratory settings, [1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione is reported to be an off-white, crystalline solid . Its stability and degradation over time have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Methylenedithio-1,3-dithiole-2-thione can be synthesized through various methods. One common approach involves the reaction of 1,3-dithiole-2,4,5-trithione with ethylene, propylene, or trans-2-butene . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography (GC) to ensure high purity.
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, with additional steps to ensure scalability and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Methylenedithio-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4,5-Methylenedithio-1,3-dithiole-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is a precursor for the synthesis of molecular conductors and other electronic materials.
Biology and Medicine: While specific biological applications are less documented, the compound’s unique structure makes it a candidate for studying sulfur-containing heterocycles in biological systems.
Comparison with Similar Compounds
Similar Compounds
4,5-Ethylenedithio-1,3-dithiol-2-thione: Similar in structure but with an ethylene bridge instead of a methylene bridge.
4,5-Methylenedithio-1,3-dithiol-2-one: Contains a dithiol group instead of a thione group.
Uniqueness
4,5-Methylenedithio-1,3-dithiole-2-thione is unique due to its specific combination of a dithiole ring and a thione group.
Properties
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2S5/c5-4-8-2-3(9-4)7-1-6-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGILAHEQYFBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413053 | |
Record name | [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70800-59-8 | |
Record name | [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80413053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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